molecular formula C6H7FN2 B12356560 3-fluoro-N-methyl-3H-pyridin-6-imine

3-fluoro-N-methyl-3H-pyridin-6-imine

Cat. No.: B12356560
M. Wt: 126.13 g/mol
InChI Key: IMKNRTMMHSCTAO-UHFFFAOYSA-N
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Description

3-fluoro-N-methyl-3H-pyridin-6-imine is a heterocyclic compound that contains a pyridine ring substituted with a fluorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-methyl-3H-pyridin-6-imine can be achieved through several methods. One common approach involves the direct fluorination of pyridine N-oxides. For example, the fluorination of 3-bromo-4-nitropyridine N-oxide can produce 3-fluoro-4-nitropyridine N-oxide, which can then be converted to 3-fluoro-4-aminopyridine by catalytic hydrogenation . Another method involves the use of fluorinated starting materials and microwave-assisted processes to introduce fluorine atoms into the heterocyclic core .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced fluorination techniques and efficient catalytic systems is crucial for the industrial-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-methyl-3H-pyridin-6-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.

    Reducing agents: Such as catalytic hydrogenation for reduction reactions.

    Substituting agents: Such as nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield N-oxides, while reduction can produce amino derivatives.

Scientific Research Applications

3-fluoro-N-methyl-3H-pyridin-6-imine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate and its role in drug discovery.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 3-fluoro-N-methyl-3H-pyridin-6-imine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can significantly impact the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-4-aminopyridine: A similar compound with an amino group instead of a methyl group.

    3-fluoro-2-methylpyridine: Another fluorinated pyridine derivative with a different substitution pattern.

Uniqueness

3-fluoro-N-methyl-3H-pyridin-6-imine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C6H7FN2

Molecular Weight

126.13 g/mol

IUPAC Name

3-fluoro-N-methyl-3H-pyridin-6-imine

InChI

InChI=1S/C6H7FN2/c1-8-6-3-2-5(7)4-9-6/h2-5H,1H3

InChI Key

IMKNRTMMHSCTAO-UHFFFAOYSA-N

Canonical SMILES

CN=C1C=CC(C=N1)F

Origin of Product

United States

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